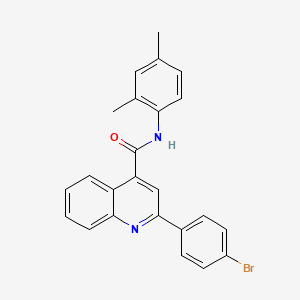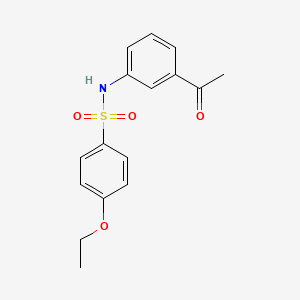
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed to act through multiple pathways, including the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), and the modulation of cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways. These pathways are known to play critical roles in various cellular processes, such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been reported to exhibit various biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial growth and biofilm formation, and reduce inflammation and oxidative stress in various disease models. Moreover, it has been reported to modulate the expression of various genes and proteins involved in cellular processes, such as DNA damage response, cell signaling, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis and modification. However, it also has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics, and its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide. These include the identification of its primary targets and downstream effectors, the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its efficacy and safety in preclinical and clinical settings, and the development of novel derivatives and formulations for various applications. Moreover, the exploration of its potential synergistic effects with other drugs and therapies may provide new opportunities for the treatment of various diseases.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, as well as modulatory effects on various cellular processes, such as cell cycle progression, apoptosis, and autophagy.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O/c1-15-7-12-21(16(2)13-15)27-24(28)20-14-23(17-8-10-18(25)11-9-17)26-22-6-4-3-5-19(20)22/h3-14H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKMQPFIFYRHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4780068.png)
![1-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4780078.png)
![N-allyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4780093.png)

![2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4780103.png)
![N-(2-methoxyethyl)-4-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4780105.png)
![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4780116.png)
![ethyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4780122.png)
![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4780130.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4780153.png)
![4,6-bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B4780161.png)
